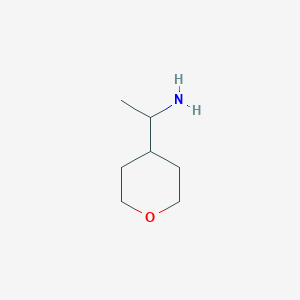

![molecular formula C8H10ClN3 B3158055 Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride CAS No. 855250-24-7](/img/structure/B3158055.png)

Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride

Descripción general

Descripción

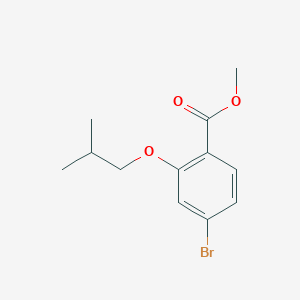

Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride is a chemical compound with the CAS Number: 855250-24-7 . It has a molecular weight of 183.64 and is considered a crucial target product and key intermediate .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, has been well studied in the past decade . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The linear formula of this compound is C8H10ClN3 . The InChI Code is 1S/C8H9N3.ClH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5,9H2;1H .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves several categories of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

1. Therapeutic Applications

Imidazo[1,2-a]pyridine, the core structure of Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride, has been identified as a versatile scaffold in medicinal chemistry. It exhibits a broad range of applications, including as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic agents. This structure is also present in various marketed preparations like zolimidine and zolpidem. Research has focused on structural modifications of this scaffold to develop novel therapeutic agents (Deep et al., 2016).

2. Pharmacological Properties

Studies on the pharmacological properties of Imidazo[1,2-a]pyridine have revealed its significance in enzyme inhibition, receptor ligand interaction, and anti-infectious activities. The diverse analogues of this compound have shown promising results in these areas, indicating its potential for various medicinal applications (Enguehard-Gueiffier & Gueiffier, 2007).

3. Synthesis Techniques

Improvements in the synthesis of Imidazo[1,2-a]pyridines have been a focus of research. For example, an efficient method for synthesizing 2-chlorinated Imidazo[1,2-a]pyridines has been developed. This process involves a condensation of ethyl bromoacetate and chlorinated 2-aminopyridines, followed by a treatment with an ion exchange resin to effect a hydrobromide to hydrochloride salt exchange (Gudmundsson, Drach & Townsend, 1997).

4. Anti-Tumor Applications

Imidazo[1,2-a]pyridine is also recognized for its anti-tumor properties. Various analogues have shown inhibition against different tumor cell lines, and some are under clinical trials for cancer treatment. This highlights the potential of this compound derivatives in oncology (Goel, Luxami & Paul, 2016).

5. Crystallography and Anticholinesterase Potential

The crystal structure of Imidazo[1,2-a]pyridine analogues has been studied, with findings indicating their potential as anticholinesterase agents. This research contributes to understanding the molecular interactions and potential therapeutic applications of these compounds (Kwong et al., 2019).

6. Antiaggregant Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated various biological activities, including a strong effect on the central nervous system and cardiotonic effects. Their diverse biological activities make them a subject of interest in pharmaceutical research (Kataev et al., 2004).

7. Gastric Antisecretory and Cytoprotective Properties

Substituted Imidazo[1,2-a]pyridines have been studied as a novel class of antiulcer agents, showing both gastric antisecretory and cytoprotective properties. This suggests potential applications in gastroenterology (Kaminski et al., 1985).

8. Methodological Advances in Synthesis

Advances in the synthesis of Imidazo[1,2-a]pyridines have been made, such as the development of a CBr4 mediated dehydrocyclization method. This method facilitates the synthesis of functionalized imidazo[1,5-a]heterocycles from pyridin-2-ylmethanamines and aldehydes, showcasing the versatility of Imidazo[1,2-a]pyridine in synthetic chemistry (Wang et al., 2021).

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride has been found to demonstrate inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are involved in the termination of impulse transmissions at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine, while LOX is involved in the metabolism of arachidonic acid, a key player in inflammation and allergic reactions.

Mode of Action

Given its inhibitory activity against ache, bche, and lox, it is likely that the compound interacts with these enzymes and inhibits their activity, thereby affecting the associated biochemical pathways .

Biochemical Pathways

By inhibiting AChE and BChE, this compound can potentially affect the cholinergic system, which plays a key role in memory, learning, and other cognitive functions. Inhibition of LOX, on the other hand, can affect the arachidonic acid pathway and potentially have anti-inflammatory effects .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets. Given its inhibitory activity against AChE, BChE, and LOX, potential effects could include changes in neurotransmission and inflammatory responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or drugs, and specific characteristics of the individual’s physiology .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

Direcciones Futuras

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Análisis Bioquímico

Cellular Effects

Related compounds have been found to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

imidazo[1,2-a]pyridin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.ClH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPNTMFDCPEVJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

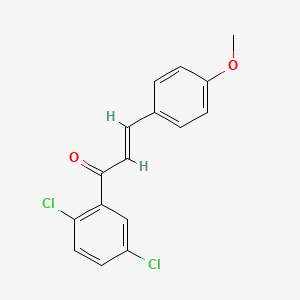

![(3R,5S)-5-((R)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid](/img/structure/B3158030.png)

![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde](/img/structure/B3158032.png)

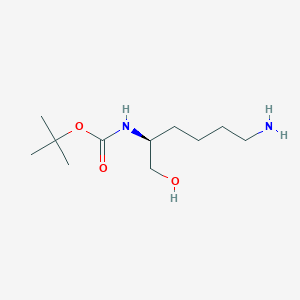

![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B3158036.png)

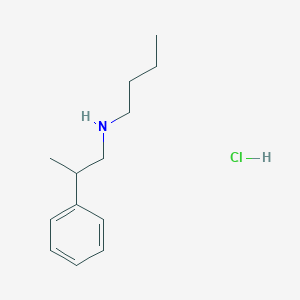

![Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B3158073.png)

![6-Oxaspiro[4.5]decan-9-OL](/img/structure/B3158087.png)